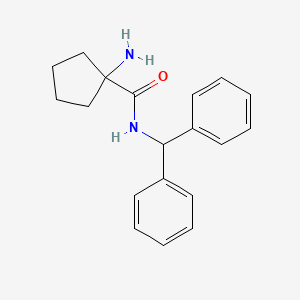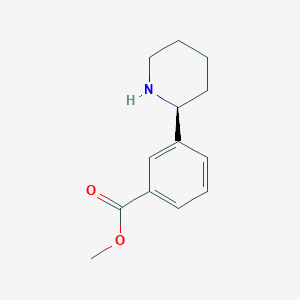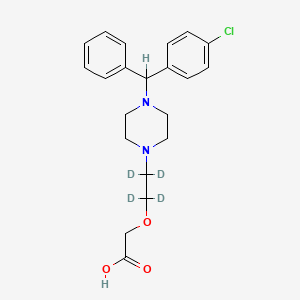
Cetirizine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cetirizine-d4 is a deuterated form of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions such as hay fever, dermatitis, and urticaria. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of cetirizine due to its stability and distinguishable mass spectrometric profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cetirizine-d4 typically involves the deuteration of cetirizine. The process begins with the preparation of the intermediate compounds, followed by the introduction of deuterium atoms. The reaction conditions often include the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through crystallization and filtration to achieve the desired purity and isotopic enrichment.
化学反应分析
Types of Reactions
Cetirizine-d4 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cetirizine N-oxide, while reduction may yield cetirizine alcohol derivatives.
科学研究应用
Cetirizine-d4 is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of cetirizine.
Biology: Used in studies to understand the interaction of cetirizine with biological macromolecules.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of cetirizine.
Industry: Used in the development of new antihistamine formulations and to ensure the quality control of cetirizine products.
作用机制
Cetirizine-d4 exerts its effects by selectively inhibiting peripheral H1 receptors, which are responsible for mediating allergic reactions. By blocking these receptors, cetirizine prevents the action of histamine, thereby reducing symptoms such as itching, swelling, and redness. The molecular targets include histamine H1 receptors located on the surface of various cells, including mast cells and basophils .
相似化合物的比较
Similar Compounds
Levocetirizine: The R-enantiomer of cetirizine with higher affinity for H1 receptors.
Fexofenadine: Another second-generation antihistamine with minimal sedative effects.
Loratadine: A second-generation antihistamine known for its long-lasting effects.
Uniqueness
Cetirizine-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and quality control processes.
属性
分子式 |
C21H25ClN2O3 |
|---|---|
分子量 |
392.9 g/mol |
IUPAC 名称 |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/i14D2,15D2 |
InChI 键 |
ZKLPARSLTMPFCP-QZPARXMSSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N6-[((((3-Aminopropoxy(ethoxy))ethoxy)ethoxy)ethoxy)-propyl]adenosine](/img/structure/B1516550.png)
![D-[2-13C]gulose](/img/structure/B1516552.png)
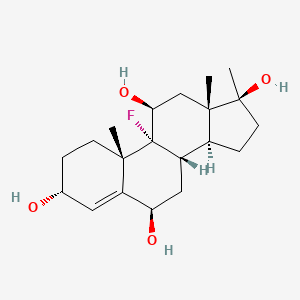
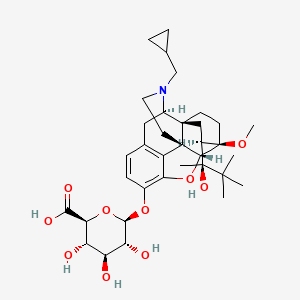
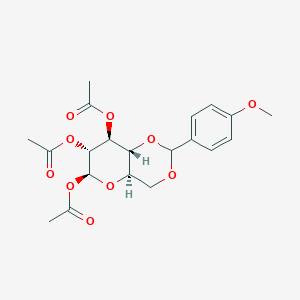
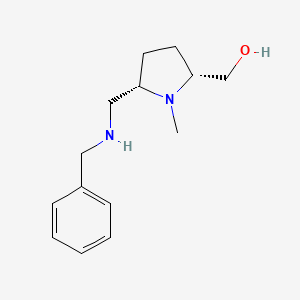
![6-Tert-butyl 2-methyl 4-bromobenzo[b]thiophene-2,6-dicarboxylate](/img/structure/B1516583.png)
![N-[(S)-(4-Chlorophenyl)phenylmethyl]-formamide](/img/structure/B1516586.png)

![(1S,2R,3S,5S,6S,7S,8R)-1,6,8,9,10,11,11-Heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B1516603.png)

![2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1516607.png)
